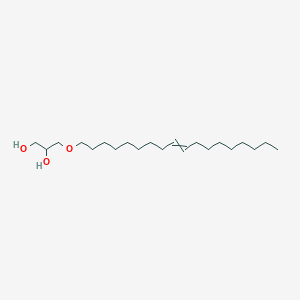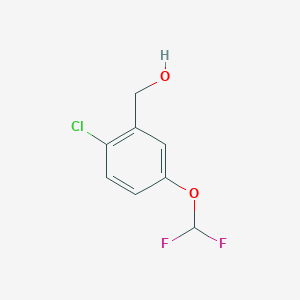
(2-Chloro-5-(difluoromethoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-(difluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H7ClF2O2 It is a derivative of phenol, where the phenyl ring is substituted with a chloro group, a difluoromethoxy group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(difluoromethoxy)phenyl)methanol typically involves the reaction of 2-chloro-5-(difluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-(difluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the alcohol to a hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Chloro-5-(difluoromethoxy)benzaldehyde or 2-Chloro-5-(difluoromethoxy)benzoic acid.
Reduction: 2-Chloro-5-(difluoromethoxy)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-5-(difluoromethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-(difluoromethoxy)phenyl)methanol is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-(trifluoromethoxy)phenyl)methanol
- (2-Chloro-4-(difluoromethoxy)phenyl)methanol
- (2-Chloro-5-(difluoromethoxy)phenyl)ethanol
Uniqueness
(2-Chloro-5-(difluoromethoxy)phenyl)methanol is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H7ClF2O2 |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
[2-chloro-5-(difluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H7ClF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2 |
InChI Key |
LOVUKLIMYWNJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


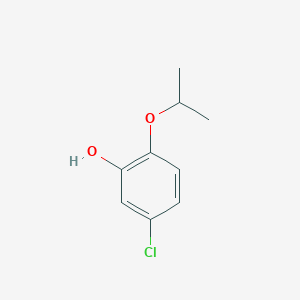
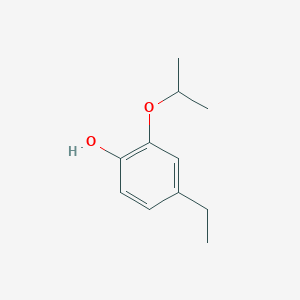
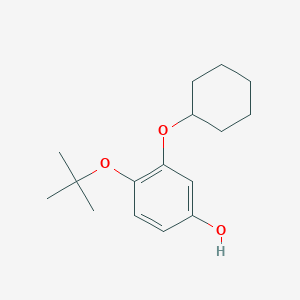
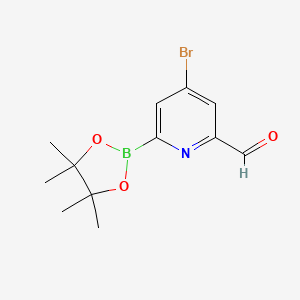
![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
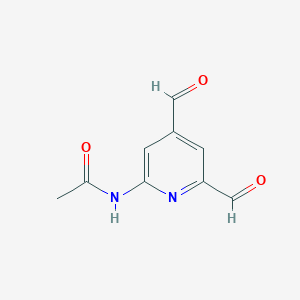

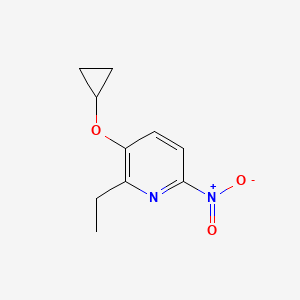


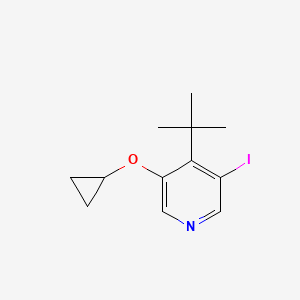
![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
